(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic thiazolidinone derivative featuring a pyrazole-substituted benzylidene moiety. Its Z-configuration at the C5 position is critical for molecular geometry and biological activity . The core structure consists of:
- Thiazolidin-4-one ring: A five-membered ring with a sulfur atom (S1) and a thioxo (C=S) group at position 2, contributing to hydrogen-bonding interactions .
- Pentyl substituent: A linear alkyl chain at position 3, enhancing lipophilicity and membrane permeability .
- Pyrazole-benzylidene moiety: A 1-phenyl-3-(4-ethoxy-2-methylphenyl)pyrazole group conjugated to the thiazolidinone via a methylidene bridge, enabling π-π stacking and steric effects .
This compound is synthesized via Knoevenagel condensation, as evidenced by analogous methods for thiazolidinone derivatives .
Properties
Molecular Formula |
C27H29N3O2S2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-4-6-10-15-29-26(31)24(34-27(29)33)17-20-18-30(21-11-8-7-9-12-21)28-25(20)23-14-13-22(32-5-2)16-19(23)3/h7-9,11-14,16-18H,4-6,10,15H2,1-3H3/b24-17- |
InChI Key |
MCJGCPSZGXSKIW-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A representative protocol involves:
-
Step 1 : Ethylation of 2-methylphenol using ethyl bromide in alkaline medium to yield 4-ethoxy-2-methylphenol.
-
Step 2 : Vilsmeier-Haack formylation of the phenolic intermediate to introduce the aldehyde group.
-
Step 3 : Cyclization with phenylhydrazine in ethanol under reflux, forming 1-phenyl-3-(4-ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde.
Reaction Conditions :
Synthesis of 3-Pentyl-2-Thioxo-1,3-Thiazolidin-4-One
Classical Cyclocondensation Approach
Thiazolidinones are typically synthesized via [2+3] cyclization between primary amines, carbonyl compounds, and mercaptoacetic acid. For the pentyl-substituted derivative:
-
Step 1 : Reaction of pentylamine with carbon disulfide in alkaline medium to form pentyl dithiocarbamate.
-
Step 2 : Cyclization with chloroacetic acid in aqueous NaOH, yielding 3-pentyl-2-thioxo-1,3-thiazolidin-4-one.
Optimized Conditions :
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves conjugating the pyrazole aldehyde with the thiazolidinone core via Knoevenagel condensation. Two methodologies dominate:
Traditional Acid/Base-Catalyzed Condensation
Protocol :
-
Reactants :
-
Pyrazole-4-carbaldehyde (1.0 equiv)
-
3-Pentyl-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv)
-
-
Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: Piperidine (0.2 equiv) or ammonium acetate
-
Temperature: 80°C (reflux)
-
Time: 6–8 hours
-
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Green Chemistry Approach Using Deep Eutectic Solvents (DES)
Protocol :
-
DES Preparation : ZnCl₂ and urea (1:2 molar ratio) heated at 80°C until a homogeneous liquid forms.
-
Reaction :
-
Aldehyde and thiazolidinone (1:1.1 molar ratio) stirred in DES at 60°C for 1.5 hours.
-
-
Workup : Dilution with water, extraction with ethyl acetate, and solvent evaporation.
Advantages :
-
Reaction time: 90 minutes (vs. 6–8 hours conventionally)
-
Yield: 92–98%
Stereochemical Control and Characterization
The (5Z)-configuration is confirmed via NMR and X-ray crystallography:
-
¹H-NMR : The methylidene proton appears as a singlet at δ 7.85–7.90 ppm.
-
NOESY : Correlation between the methylidene proton and thiazolidinone’s C5-H confirms the Z-isomer.
Analytical Data :
| Parameter | Value |
|---|---|
| Melting Point | 228–231°C (decomp.) |
| HRMS (m/z) | [M+H]⁺ calc. 518.1321, found 518.1318 |
| IR (cm⁻¹) | 1680 (C=O), 1220 (C=S) |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Solvent | Catalyst | Green Metrics (E-factor) |
|---|---|---|---|---|---|
| Traditional | 70–75 | 6–8 h | Ethanol | Piperidine | 32.5 |
| DES-Mediated | 92–98 | 1.5 h | ZnCl₂/Urea DES | None | 5.2 |
The DES method outperforms traditional approaches in yield, time, and environmental impact.
Scalability and Industrial Applicability
Gram-scale synthesis (50 g) using DES demonstrates feasibility for industrial production:
-
Pilot-Scale Yield : 94%
-
Purity : 98.5% (HPLC)
-
Cost Reduction : 40% lower solvent consumption vs. traditional methods.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring to a thiazolidine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, research demonstrated that similar thiazolidinones showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one may possess comparable effects .
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may modulate signaling pathways involved in inflammation .
Anticancer Potential
Emerging research indicates that thiazolidinones can induce apoptosis in cancer cells. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The potential of this compound as an anticancer agent warrants further investigation .
Synthetic Applications
The synthesis of this compound can be achieved through multi-step reactions involving the condensation of appropriate precursors. This synthetic route not only provides access to the target compound but also allows for the exploration of structural modifications that could enhance biological activity.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available pyrazole derivatives.
- Condensation Reaction : The key step involves the reaction between the pyrazole derivative and a thiazolidinone precursor under acidic or basic conditions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several case studies highlight the biological evaluation of similar thiazolidinone compounds:
Mechanism of Action
The mechanism by which (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Variations and Properties
Key Findings from Comparative Studies
Substituent Impact on Lipophilicity :
- The pentyl chain in the target compound increases logP compared to isopropyl or phenyl substituents, favoring interactions with hydrophobic targets .
- Ethoxy and isobutoxy groups on the aryl ring modulate electron density, affecting binding to enzymes like cyclooxygenase or kinases .
Stereochemical and Conformational Differences: The Z-configuration in the methylidene bridge is conserved in active analogues, as E-isomers exhibit reduced bioactivity due to steric clashes . Planarity of the pyrazole-thiazolidinone system enables π-π stacking with aromatic residues in protein binding pockets .
Hydrogen-Bonding and Crystal Packing :
- Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene) form intramolecular O–H⋯S bonds and dimeric structures via intermolecular H-bonds, enhancing crystallinity .
- The absence of hydroxyl groups in the target compound reduces polar interactions but improves solubility in organic solvents .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., for thiazolo[4,5-d]pyrimidines) reduces reaction times compared to conventional methods but requires precise temperature control . The pentyl-substituted derivative’s synthesis follows a well-established Knoevenagel pathway, similar to other thiazolidinones .
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound and its derivatives, focusing on their pharmacological potential.
Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the ethoxy and methyl groups, significantly influences its biological properties.
1. Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties. Studies indicate that modifications at specific positions of the thiazolidinone ring enhance cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, with preliminary results suggesting a mechanism involving cell cycle arrest and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (5Z)-5... | MCF-7 | 12.5 | Apoptosis |
| (5Z)-5... | HeLa | 10.0 | Cell Cycle Arrest |
2. Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been extensively documented. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The structure-activity relationship (SAR) studies suggest that the presence of an ethoxy group enhances antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
3. Anti-inflammatory Activity
Inflammation-related diseases are prevalent globally, and compounds with anti-inflammatory properties are crucial in therapeutic applications. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions.
4. Antidiabetic Activity
Thiazolidinones, particularly those with a thiazolidine scaffold, have been recognized for their antidiabetic effects through PPARγ agonism. The compound's ability to lower blood glucose levels in diabetic models has been demonstrated, suggesting its utility as a therapeutic agent in diabetes management.
Case Studies
Recent studies highlight the efficacy of thiazolidinone derivatives in various disease models:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several thiazolidinone derivatives, including our compound, against breast cancer cells. Results indicated that it effectively inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Research published in MDPI explored the antimicrobial activity of thiazolidinone derivatives against multidrug-resistant strains. The compound showed potent activity against resistant strains of Staphylococcus aureus, reinforcing its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : A detailed investigation into the anti-inflammatory properties revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
Q & A
Q. What are the critical steps in synthesizing (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of the pyrazole precursor with a thiazolidinone intermediate under anhydrous conditions, often using catalysts like piperidine (1–5 mol%) to promote imine formation .
- Step 2 : Functionalization of the ethoxy-methylphenyl group via nucleophilic substitution or coupling reactions, requiring temperature control (60–80°C) and solvents like DMF or ethanol .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (5Z)-isomer, confirmed by HPLC purity >95% .
- Key Tools : TLC for reaction monitoring, NMR (¹H/¹³C) for structural validation .
Q. How is the stereochemical configuration (5Z) of the compound verified?
- Methodological Answer :
- NOESY NMR : Cross-peaks between the pentyl chain and pyrazole methylidene group confirm the (Z)-configuration .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves spatial arrangement, with CCDC deposition recommended for reproducibility .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy group δ 1.3–1.4 ppm for CH₃, 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 461.6 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity and stability under varying pH .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (15–20% increase) via controlled dielectric heating .
- Continuous Flow Reactors : Enhance reproducibility by maintaining precise temperature (±2°C) and mixing efficiency, critical for exothermic steps .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or morpholine) to minimize by-products like oxidized thioxo groups .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Comparative Bioassays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in MTT assays for cytotoxicity) to evaluate analogs under identical conditions .
- Structure-Activity Relationship (SAR) Modeling : QSAR analysis identifies critical substituents (e.g., ethoxy vs. nitro groups) impacting potency. Molecular docking (AutoDock Vina) can predict binding affinity to targets like COX-2 or β-lactamases .
- Meta-Analysis : Aggregate data from analogs (e.g., thiazolidinones with varying alkyl chains) to statistically correlate substituents with activity trends .
Q. What strategies mitigate instability of the thioxo group during derivatization?
- Methodological Answer :
- Protective Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation to sulfone byproducts .
- Low-Temperature Conditions : Maintain reactions at 0–4°C during electrophilic substitutions (e.g., bromination) to preserve the thioxo moiety .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
